molecular formula C14H19NO4 B1271951 2-(Boc-aminomethyl)phenylacetic acid CAS No. 40851-66-9

2-(Boc-aminomethyl)phenylacetic acid

Cat. No.: B1271951
CAS No.: 40851-66-9
M. Wt: 265.3 g/mol
InChI Key: CGPQRFCFBISLKF-UHFFFAOYSA-N
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Description

2-(Boc-aminomethyl)phenylacetic acid, with the chemical formula C14H19NO4, is a compound used primarily in organic synthesis. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the aminomethyl moiety of phenylacetic acid. This compound is often utilized in peptide synthesis and other applications where temporary protection of the amino group is required .

Scientific Research Applications

2-(Boc-aminomethyl)phenylacetic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The amino group in 2-aminomethylphenylacetic acid must be protected before the carboxyl can condensate with the amino in 7-ACA . The protected group must be kept stable when the condensation reaction occurs, and then it should be easy to remove after the condensation reaction is over .

Safety and Hazards

The compound has hazard statements H302 - H319 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Boc-aminomethyl)phenylacetic acid typically involves the protection of the amino group in 2-aminomethylphenylacetic acid using tert-butyl dicarbonate (Boc2O). The reaction is carried out in the presence of a base such as sodium hydroxide or triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous monitoring to ensure high yield and purity. The product is typically isolated by filtration, washed, and dried under vacuum to obtain the final compound in solid form .

Chemical Reactions Analysis

Types of Reactions: 2-(Boc-aminomethyl)phenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

    Hydrolysis: Aqueous acid solutions.

Major Products:

Comparison with Similar Compounds

Comparison: 2-(Boc-aminomethyl)phenylacetic acid is unique due to its specific structure, which includes a phenylacetic acid backbone with a Boc-protected aminomethyl group. This structure provides a balance of reactivity and stability, making it suitable for a wide range of synthetic applications. Compared to similar compounds, it offers a distinct combination of properties that make it particularly useful in peptide synthesis and biomolecule modification .

Properties

IUPAC Name

2-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-9-11-7-5-4-6-10(11)8-12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPQRFCFBISLKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC=C1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373143
Record name (2-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40851-66-9
Record name (2-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Boc-aminomethyl)phenylacetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirring solution of 5a in tetrahydrofuran (0.3 M) at room temperature was added a solution of lithium hydroxide monohydrate (1.2 M) in H2O (0.4 M). The reaction was stirred at room temperature overnight. The tetrahydrofuran was removed under reduced pressure. The remaining aqueous phase was acidified with concentrated hydrochloric acid. The precipitated product was filtered off and dried to afford a white solid. (98%) 1H NMR (400 MHz, DMSO-d6) δ 12.34 (br s, 1H), 7.29 (m, 1H), 7.19 (m, 4H), 4.12 (m, 2H), 3.65 (s, 2H), 1.38 (s, 9H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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